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Introduction
Nourseothricin sulfate, an aminoglycoside antibiotic, is a powerful and versatile tool in fungal

genetics. It is a mixture of streptothricin D and F (>85%) and streptothricin E and C (<15%).[1]

Its primary application lies in its use as a dominant selectable marker for the transformation of a

wide range of fungi, including yeasts and filamentous species.[2][3] The antibiotic functions by

inhibiting protein synthesis, leading to miscoding of mRNA and ultimately cell death in

susceptible organisms.[3][4] Resistance to nourseothricin is conferred by the nat1 gene (or

other sat genes), which encodes a nourseothricin N-acetyltransferase (NAT).[4] This enzyme

inactivates the antibiotic by acetylating the β-amino group of its β-lysine residue.[2] The lack of

cross-resistance with other common antibiotics like hygromycin B and G418 makes it an

excellent choice for multi-gene manipulation studies.[2]

This document provides detailed application notes and protocols for the effective use of

nourseothricin sulfate in fungal genetics research.

Data Presentation
Nourseothricin Sulfate Properties and Stability
Nourseothricin sulfate exhibits high stability, making it a reliable selection agent for long-term

experiments.[2]
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Property Value

Composition
Mixture of streptothricin D and F (>85%), and

streptothricin E and C (<15%)

Solubility in Water ~1 g/mL

Powder Stability 10 years at 4°C; 2 years at 20°C

Solution Stability

Stock solutions (e.g., 200 mg/mL) are stable for

up to 4 weeks at 4°C and for longer periods at

-20°C or lower.[5] Solutions are also stable at

temperatures up to 75°C for 24 hours and at a

pH range of 2-8 for over 7 days at 26°C.[6]

Recommended Nourseothricin Concentrations for
Fungal Selection
The optimal concentration of nourseothricin for selection varies depending on the fungal

species and the specific growth medium used. It is always recommended to perform a kill curve

experiment to determine the minimal inhibitory concentration (MIC) for the wild-type strain

before initiating transformation experiments.
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Fungal Species Recommended Concentration (µg/mL)

Aspergillus nidulans 120

Aspergillus niger 87 ± 18 (for ATMT)

Candida albicans 200 - 450

Candida glabrata 100 - 200

Cryptococcus neoformans 100

Fusarium graminearum 25 - 200

Neurospora crassa 20 - 200

Saccharomyces cerevisiae 25 - 200

Schizosaccharomyces pombe 90 - 100

Trichophyton mentagrophytes 78 (for ATMT)

Ustilago maydis 75 - 100

Experimental Protocols
Protocol 1: Fungal Transformation using PEG-Mediated
Protoplast Method
This protocol describes a general procedure for the transformation of filamentous fungi using

polyethylene glycol (PEG) to introduce a nourseothricin resistance cassette into fungal

protoplasts.

Materials:

Fungal mycelia

Lytic enzyme solution (e.g., from Trichoderma harzianum)

Permeation buffer (e.g., 1.2 M KCl)

STC buffer (1.2 M sorbitol, 50 mM Tris-HCl pH 8.0, 50 mM CaCl2)
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PEG solution (40% PEG 4000 in STC buffer)

Regeneration medium (RM)

Nourseothricin sulfate stock solution (e.g., 100 mg/mL)

Selective agar plates (containing the appropriate concentration of nourseothricin)

DNA construct containing the nat1 resistance cassette

Procedure:

Protoplast Preparation: a. Grow the fungal strain in a suitable liquid medium to obtain a

sufficient amount of mycelia. b. Harvest the mycelia by filtration and wash with a suitable

buffer (e.g., sterilized water). c. Resuspend the mycelia in a permeation buffer containing a

lytic enzyme and incubate with gentle shaking to digest the cell walls. d. Monitor the

formation of protoplasts microscopically. e. Separate the protoplasts from the mycelial debris

by filtration. f. Pellet the protoplasts by centrifugation and wash them with STC buffer. g.

Resuspend the protoplasts in STC buffer to a desired concentration.

Transformation: a. To the protoplast suspension, add the DNA construct carrying the

nourseothricin resistance cassette. b. Gently mix and incubate on ice. c. Add the PEG

solution and mix gently. Incubate at room temperature. d. Add liquid regeneration medium to

the transformation mixture.

Selection of Transformants: a. Plate the transformation mixture onto regeneration medium

agar plates. b. Incubate the plates to allow for cell wall regeneration and initial growth. c.

Overlay the plates with a top agar containing nourseothricin at the predetermined selective

concentration. d. Incubate the plates until transformant colonies appear. e. Pick individual

colonies and transfer them to fresh selective plates to confirm resistance.

Protocol 2: Agrobacterium tumefaciens-Mediated
Transformation (ATMT)
ATMT is a highly efficient method for transforming many filamentous fungi. This protocol

provides a general outline for this technique.
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Materials:

Agrobacterium tumefaciens strain (e.g., AGL1) carrying a binary vector with the nat1

resistance cassette in the T-DNA region.

Induction medium (IM) supplemented with acetosyringone.

Fungal spores or mycelial fragments.

Co-cultivation plates.

Selective medium containing nourseothricin and a bacteriostatic agent (e.g., cefotaxime) to

inhibit Agrobacterium growth.

Procedure:

Agrobacterium Preparation: a. Grow the A. tumefaciens strain carrying the binary vector in a

suitable liquid medium with appropriate antibiotics to an OD600 of 0.5-0.9. b. Pellet the

bacterial cells by centrifugation and resuspend them in induction medium containing

acetosyringone. c. Incubate the bacterial culture to induce the virulence (vir) genes.

Co-cultivation: a. Prepare a suspension of fungal spores or fragmented mycelia. b. Mix the

induced A. tumefaciens culture with the fungal suspension. c. Spread the mixture onto co-

cultivation plates overlaid with a cellophane membrane. d. Incubate the plates for a period of

time (e.g., 48-72 hours) to allow for T-DNA transfer.

Selection of Transformants: a. Transfer the cellophane membrane with the co-cultivated cells

to a selective medium containing nourseothricin and a bacteriostatic agent. b. Incubate the

plates until fungal colonies emerge from the bacterial lawn. c. Transfer the putative

transformants to fresh selective plates to isolate pure cultures and confirm their resistance.

Protocol 3: Gene Knockout using a Nourseothricin
Resistance Cassette
This protocol describes the generation of a gene knockout in fungi by replacing the target gene

with a nourseothricin resistance cassette via homologous recombination.
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Materials:

Wild-type fungal genomic DNA.

High-fidelity DNA polymerase.

Primers to amplify the 5' and 3' flanking regions of the target gene.

A plasmid containing the nat1 resistance cassette (e.g., pAG25).

Fungal protoplasts or competent cells.

Selective medium with nourseothricin.

Procedure:

Construction of the Gene Disruption Cassette: a. Amplify the 5' and 3' flanking regions

(typically 1-1.5 kb) of the target gene from wild-type genomic DNA using PCR. Design the

primers with tails that are homologous to the ends of the nat1 cassette. b. Amplify the nat1

resistance cassette from a template plasmid. c. Fuse the three fragments (5' flank, nat1

cassette, and 3' flank) together using fusion PCR or Gibson assembly to create the final

gene disruption cassette.

Fungal Transformation: a. Transform the generated gene disruption cassette into the wild-

type fungal strain using either the PEG-mediated protoplast method (Protocol 1) or ATMT

(Protocol 2).

Selection and Screening of Knockout Mutants: a. Select for transformants on a medium

containing nourseothricin. b. Isolate genomic DNA from the putative knockout mutants. c.

Verify the correct integration of the disruption cassette and the deletion of the target gene by

PCR using primers flanking the integration site and internal to the target gene. d. Further

confirmation can be obtained by Southern blot analysis.
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Caption: Mechanism of action of nourseothricin and the resistance mechanism.
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Caption: Experimental workflow for fungal transformation with nourseothricin selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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